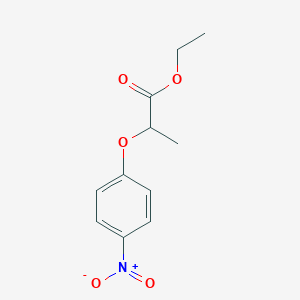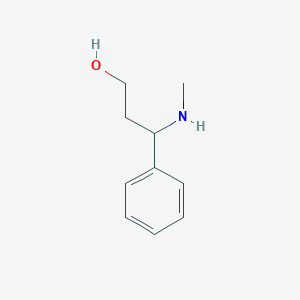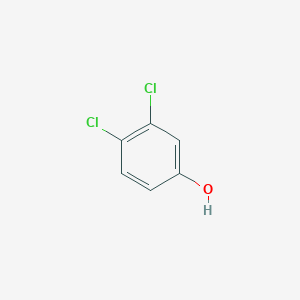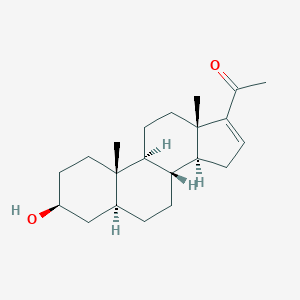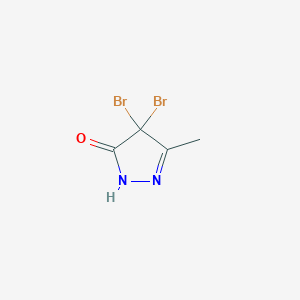
2-Metoxitiofeno
Descripción general
Descripción
2-Methoxythiophene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a thiophene derivative, which means it is related to the heterocyclic compound thiophene, but with a methoxy group attached to it. This modification can significantly alter the compound's chemical behavior and reactivity.
Synthesis Analysis
The synthesis of derivatives of 2-methoxythiophene has been explored in several studies. For instance, the synthesis of polythiophene derivatives bearing methoxy and pyridine groups has been achieved through Grignard metathesis reaction and Kumada coupling polymerization, resulting in polymers with significant molecular weights . Additionally, 5-methoxy-2-vinylthiophene was synthesized from the corresponding aldehyde and polymerized under free radical conditions . These synthetic approaches demonstrate the versatility of 2-methoxythiophene derivatives in forming various polymeric materials.
Molecular Structure Analysis
The molecular structure of 2-methoxythiophene derivatives has been investigated using different spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole were studied using ab initio and density functional theory methods, indicating that B3LYP is a suitable method for such molecular problems . The crystal and molecular structures of two 2-aminothiophene derivatives were also reported, showing significant influence of intramolecular hydrogen bonds on the molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of 2-methoxythiophene derivatives has been studied in various contexts. The reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were investigated, revealing different patterns of catalysis depending on the ring size of the cyclic amine . The oxidation of 2-methoxymethylthiophene with molecular oxygen in the presence of a cobalt bromide catalyst was also examined, leading to the formation of 2-formylthiophene and methylthiophene-2-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxythiophene derivatives have been characterized through various studies. Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene in solution provided insights into the solution phase redox process, which is a model for reactions of insoluble polythiophenes . The effect of intramolecular hydrogen bonding on the nonadiabatic dynamics of 2-methoxythiophenol was also explored, revealing the role of hydrogen bonding in localizing the reactive flux onto the conical intersection seam .
Aplicaciones Científicas De Investigación
Química Medicinal
2-Metoxitiofeno: se ha explorado por su potencial en la química medicinal debido a su similitud estructural con el tiofeno, que es una estructura central en muchos compuestos farmacológicamente activos. Los derivados del tiofeno exhiben una amplia gama de propiedades terapéuticas, incluidas las actividades antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógeno, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .
Ciencia de Materiales
En la ciencia de materiales, This compound se utiliza como un bloque de construcción para sintetizar varios materiales. Sus propiedades como éter metílico enólico heterocíclico lo hacen valioso para estudiar geometrías intramoleculares e intermoleculares, así como la cinética de reacciones como la hidrólisis catalizada por iones hidronio .
Semiconductores Orgánicos
This compound: los derivados son significativos en el desarrollo de semiconductores orgánicos. Se utilizan en la síntesis de materiales que exhiben una alta movilidad de transporte de carga, lo cual es crucial para el rendimiento de los transistores de película delgada orgánica (OTFT) .
Transistores de Efecto de Campo Orgánico (OFET)
Los derivados del compuesto se han incorporado a los OFET. Las modificaciones con grupos metoxilo han demostrado mejorar el rendimiento de estos transistores, lo que lleva a una mayor movilidad de los portadores y menores voltajes de umbral .
Diodos Orgánicos Emisores de Luz (OLED)
En el ámbito de los OLED, This compound y sus derivados pueden desempeñar un papel en el desarrollo de materiales emisivos que contribuyen a la eficiencia y estabilidad de estos dispositivos
Safety and Hazards
2-Methoxythiophene is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is a heterocyclic methyl enol ether
Biochemical Pathways
Thiophene derivatives are known to be versatile compounds used in various fields such as organic synthesis and materials science . They have unique electronic and optical properties due to their small band gap and high polarizability .
Pharmacokinetics
Its molecular weight is 114166 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, variations in temperature and water availability can explain global variations in methane emissions . .
Propiedades
IUPAC Name |
2-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEHURCMYKPVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168559 | |
| Record name | 2-Methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16839-97-7 | |
| Record name | 2-Methoxythiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxythiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





